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Compound of Interest

Compound Name: Z-D-Dap-OH

Cat. No.: B554799

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Dap-OH, also known as N-a-Carbobenzoxy-D-a,3-diaminopropionic acid, is a protected
amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its
defined stereochemistry and the presence of the benzyloxycarbonyl (Z) protecting group make
it a valuable building block for introducing a D-configured diaminopropionic acid residue into
peptide chains. Understanding the solubility of Z-D-Dap-OH in various solvents is paramount
for its effective handling, purification, and utilization in synthetic protocols. This document
provides a detailed overview of its anticipated solubility, a comprehensive protocol for
experimental solubility determination, and relevant workflow diagrams.

Physicochemical Properties of Z-D-Dap-OH

A summary of the key physicochemical properties of Z-D-Dap-OH is presented in the table
below.
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Property Value Reference
Molecular Formula C11H14N204 [1]
Molecular Weight 238.24 g/mol [1]

White to light yellow crystalline
Appearance [2]

powder
Melting Point ~240 °C (decomposition) [2][3]
CAS Number 62234-37-1 [2]

Qualitative Solubility of Z-D-Dap-OH

While specific quantitative solubility data for Z-D-Dap-OH is not readily available in the
literature, a qualitative assessment can be made based on the general solubility characteristics
of Z-protected amino acids and structurally similar compounds. The presence of both a polar
carboxylic acid and a protected amine, alongside the aromatic Z-group, results in moderate

polarity.
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Solvent

Predicted Solubility

Rationale

Water

Sparingly Soluble

The polar carboxylic acid and
amino groups may allow for
some interaction with water,
but the hydrophobic
benzyloxycarbonyl group will

limit extensive solubility.

Methanol (MeOH)

Soluble

The polar protic nature of
methanol is expected to
effectively solvate the polar
functional groups of Z-D-Dap-
OH.

Ethanol (EtOH)

Soluble

Similar to methanol, ethanol's
polarity should facilitate the
dissolution of Z-D-Dap-OH.

Dimethyl Sulfoxide (DMSO)

Soluble

As a highly polar aprotic
solvent, DMSO is anticipated
to be an excellent solvent for
Z-D-Dap-OH.

Dimethylformamide (DMF)

Soluble

DMF is another polar aprotic
solvent commonly used for
dissolving protected amino
acids and is expected to be

effective.

Dichloromethane (DCM)

Slightly Soluble

The lower polarity of DCM may
limit its ability to fully solvate
the polar functional groups of
Z-D-Dap-OH.

Acetonitrile (ACN)

Slightly Soluble

Acetonitrile, being less polar
than DMSO or DMF, is
expected to show moderate to
low solvating power for this

compound.
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Similar to other less polar
] organic solvents, acetone is
Acetone Slightly Soluble ]
likely to be a modest solvent

for Z-D-Dap-OH.

Note: Solubility can often be enhanced by gentle heating and sonication.

Experimental Protocol for Quantitative Solubility
Determination

This protocol outlines a reliable method to determine the saturation solubility of Z-D-Dap-OH in
a chosen solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of Z-D-Dap-OH in a specific
solvent at a controlled temperature.

Materials:

e Z-D-Dap-OH (solid, high purity)

e Solvent of interest (e.g., Water, DMSO, Methanol)
e Analytical balance (readable to at least 0.1 mg)
 Vials with screw caps (e.g., 2 mL or 4 mL)

e Magnetic stirrer and stir bars or a vortex mixer

o Constant temperature bath or incubator

e Centrifuge

o Calibrated pipettes

o High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis
spectrophotometer

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b554799?utm_src=pdf-body
https://www.benchchem.com/product/b554799?utm_src=pdf-body
https://www.benchchem.com/product/b554799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Volumetric flasks

Procedure:

o Preparation of Standard Solutions:

o

o

Accurately weigh a known amount of Z-D-Dap-OH and dissolve it in the solvent of interest
to prepare a stock solution of known concentration.

Prepare a series of standard solutions of decreasing concentrations by serial dilution of
the stock solution. These will be used to create a calibration curve.

o Sample Preparation and Equilibration:

[e]

[e]

o

[¢]

[e]

Add an excess amount of solid Z-D-Dap-OH to a vial. The presence of undissolved solid is
crucial to ensure that a saturated solution is achieved.

Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
Tightly cap the vial to prevent solvent evaporation.
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration
time (typically 24-48 hours) to ensure that the solution has reached saturation.

o Sample Clarification:

o

[e]

After the equilibration period, stop the stirring and allow the excess solid to settle.

To completely remove any undissolved solid, centrifuge the vial at a high speed (e.g.,
10,000 rpm) for 10-15 minutes.

e Sample Analysis:

o

Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid
pellet at the bottom of the vial.
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o Dilute the aliquot with a known volume of the solvent to bring the concentration within the
linear range of the calibration curve.

o Analyze the diluted sample and the standard solutions using HPLC or a UV-Vis
spectrophotometer. For HPLC, an isocratic method with a suitable C18 column and a
mobile phase such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid is a
common starting point. The UV detector should be set to a wavelength where Z-D-Dap-
OH has a strong absorbance (e.g., around 254 nm due to the aromatic ring).

o Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC
or absorbance from UV-Vis) versus the concentration of the standard solutions.

o Determine the concentration of Z-D-Dap-OH in the diluted sample by interpolating its
analytical signal on the calibration curve.

» Calculation of Solubility:

o Calculate the concentration of the original saturated solution by multiplying the determined
concentration of the diluted sample by the dilution factor.

o The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow
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Caption: Experimental workflow for determining the quantitative solubility of Z-D-Dap-OH.
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Role in Peptide Synthesis

Z-D-Dap-OH is primarily used as a building block in peptide synthesis. The Z-group protects
the alpha-amino group, allowing for the selective formation of a peptide bond with the free
carboxyl group of another amino acid. The side-chain amino group can either be protected with
an orthogonal protecting group for later modification or remain free for specific coupling

reactions.

Amino Acid 2
(with protected N-terminus)

Coupling Reaction
(e.g., DCC/HOBY)

Protected Dipeptide
(Z-D-Dap-AA2)

Z-group Deprotection
(e.g., H2/Pd-C)

Dipeptide with
Free N-terminus

Further Peptide
Chain Elongation

Final Peptide
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Caption: Simplified pathway for the incorporation of Z-D-Dap-OH into a peptide chain.

Safety and Handling

Z-D-Dap-OH should be handled in a well-ventilated area, and appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For
detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This document provides essential information regarding the solubility of Z-D-Dap-OH. While
gualitative predictions suggest solubility in polar organic solvents, the detailed experimental
protocol provided will enable researchers to determine precise quantitative solubility data in
their specific solvent systems. This information is critical for the successful application of Z-D-
Dap-OH in research and development, particularly in the field of peptide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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